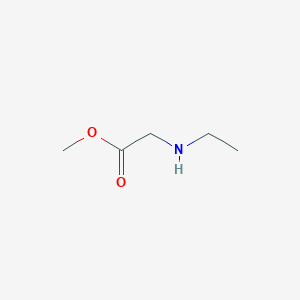

Methyl 2-(ethylamino)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(ethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-6-4-5(7)8-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHYTMDKFXJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503630 | |

| Record name | Methyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84532-85-4 | |

| Record name | Methyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Ethylamino Acetate and Its Analogues

Direct Synthesis Approaches to Methyl 2-(ethylamino)acetate

Direct synthesis methods aim to construct the target molecule from simple precursors in a minimal number of steps, which is often desirable for industrial applications due to reduced waste and operational complexity.

One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, represents a highly efficient approach. While specific one-pot protocols for this compound are not extensively detailed in the literature, the principles can be inferred from the synthesis of related heterocyclic compounds like 2-aminothiazoles and 2-aminothiophenes. For instance, a common one-pot method involves the condensation of a ketone, an active methylene (B1212753) compound like ethyl cyanoacetate, and elemental sulfur in the presence of a catalyst to form substituted 2-aminothiophenes. asianpubs.org Another strategy is the electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas, mediated by NH₄I in an undivided cell. beilstein-journals.org These methods highlight the potential for condensing an amine, an aldehyde or ketone equivalent, and a suitable carbonyl source in a single step to generate N-substituted amino acid esters. The development of such a process for this compound would likely involve the reaction of ethylamine (B1201723) with a glyoxylate (B1226380) derivative under reductive conditions.

Multi-step syntheses provide greater control over the chemical transformations, allowing for the construction of complex molecules with high purity. A plausible multi-step route to this compound could involve the N-alkylation of a glycine (B1666218) ester precursor, such as methyl glycinate (B8599266), with an ethylating agent like ethyl iodide or diethyl sulfate. Alternatively, the synthesis could begin with the esterification of N-ethylglycine using methanol (B129727) under acidic conditions (a Fischer esterification).

An illustrative example of a related multi-step synthesis is the preparation of methyl azidoacetate, a precursor for substituted azaindoles. orgsyn.org This process begins with the reaction of methyl bromoacetate (B1195939) with sodium azide (B81097) in a methanol/water solution to yield methyl azidoacetate. orgsyn.org This intermediate is then reacted with an aldehyde to form an acrylate, which undergoes thermolysis to produce the final heterocyclic product. orgsyn.org This sequence demonstrates a typical workflow: formation of a key intermediate from a simple starting material, followed by further functionalization and cyclization. orgsyn.orgtruman.edu

Synthesis of Closely Related Amino Acid Esters and Glycinates

The synthetic methods developed for analogues of this compound provide valuable insights into the chemical reactivity and potential preparative routes for the target compound itself.

Ethyl 2-(ethylamino)acetate, the ethyl ester analogue, is a well-documented compound. nih.gov A direct synthetic route involves the reductive amination of ethyl glyoxylate with ethylamine, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol. This method is efficient but requires careful control of stoichiometry to prevent over-alkylation of the amine.

Another general and powerful method for forming the C-N bond in such compounds is the alkylation of an amine with an α-halo ester. The synthesis of ethyl 2-(4-aminophenoxy)acetate, for example, is achieved by alkylating 4-nitrophenol (B140041) with ethyl bromoacetate, followed by a selective reduction of the nitro group to an amine using an iron/ammonium (B1175870) chloride system. mdpi.com A similar approach could be envisioned for ethyl 2-(ethylamino)acetate by reacting ethylamine with ethyl bromoacetate.

N-substituted glycinates are a broad class of compounds with significant applications, particularly as monomers for peptoids (N-substituted polyglycines). nih.govresearchgate.net Peptoids are valuable tools in drug design and structural biology due to their proteolytic resistance and synthetic versatility. nih.gov The solid-phase "submonomer" method is a cornerstone of peptoid synthesis. It involves a two-step cycle: acylation of a resin-bound amine with a haloacetic acid (e.g., bromoacetic acid), followed by nucleophilic displacement of the halide by a primary amine to introduce the desired side chain. nih.gov

Furthermore, green chemistry approaches have been developed for synthesizing N-substituted glycine derivatives. These methods often utilize water as a solvent to minimize the use of toxic organic solvents. nih.gov A study reported the synthesis of a series of N-alkylated glycine derivatives where the alkyl group ranged from propyl to octyl, highlighting the flexibility of this approach. nih.gov

Table 1: Examples of N-Substituted Glycine Derivatives Synthesized via a Green Chemistry Approach nih.gov This table is based on data from a study on the green synthesis of aliphatic N-substituted glycine derivatives and their characterization.

| R Group | Compound Name |

| Propyl | N-Propylglycine |

| Butyl | N-Butylglycine |

| sec-Butyl | N-sec-Butylglycine |

| Pentyl | N-Pentylglycine |

| Isopentyl | N-Isopentylglycine |

| Hexyl | N-Hexylglycine |

| Octyl | N-Octylglycine |

The core structure of this compound can be modified to create a wide array of derivatives with tailored properties. These substitutions can occur at the nitrogen atom, the α-carbon, or by incorporating the backbone into a larger, often heterocyclic, structure.

One advanced strategy involves the aza-Michael addition of NH-heterocycles to electrophilic alkenes. For example, methyl 2-(azetidin-3-ylidene)acetate, formed via a Horner-Wadsworth-Emmons reaction, can react with various N-heterocycles like azetidine (B1206935) or pyrazole (B372694) in the presence of a base like DBU to yield complex amino acid derivatives. mdpi.com

Further functionalization can be achieved on a pre-formed amino acid ester backbone. The synthesis of ethyl 2-acetamido-2-(ethylamino)acetate starts with the previously mentioned reductive amination of ethyl glyoxylate to form ethyl 2-(ethylamino)acetate, which is then acetylated using acetyl chloride.

More complex heterocyclic systems can also be constructed. The synthesis of 3-amino-2-methyl-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidin-4(3H)-one begins with a one-pot reaction to form ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This intermediate is then acetylated and subsequently treated with hydrazine (B178648) to build the pyrimidinone ring system. These examples showcase the utility of simple amino acid esters as platforms for generating diverse and structurally sophisticated molecules.

Derivatization Strategies of the this compound Core

The core structure of this compound offers two primary sites for chemical modification: the secondary amine and the methyl ester group. These sites allow for a range of derivatization strategies to generate a library of analogues with diverse properties.

The secondary amine in this compound is a nucleophilic center that can readily undergo alkylation and acylation reactions. These transformations are fundamental for introducing new substituents and building molecular complexity.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the resulting acid. This process, however, can sometimes lead to over-alkylation, yielding quaternary ammonium salts. The Friedel-Crafts alkylation, a classic carbon-carbon bond-forming reaction, involves the reaction of an alkyl halide with an aromatic ring catalyzed by a Lewis acid. libretexts.orgmasterorganicchemistry.com While this reaction typically involves aromatic substrates, related principles of generating electrophilic carbocations can be applied to N-alkylation under specific conditions. libretexts.org

Acylation: Acylation of the amine is a more controlled reaction, typically achieved using acyl chlorides or acid anhydrides. This reaction forms a stable amide bond. The process is often highly efficient and chemoselective. For instance, in molecules containing both hydroxyl and amino groups (alkanolamines), the more nucleophilic amine can be selectively acylated. researchgate.net This selectivity is crucial when synthesizing complex molecules where protecting groups might otherwise be required. The Friedel-Crafts acylation introduces an acyl group to a substrate and proceeds through a resonance-stabilized acylium ion intermediate, which generally prevents poly-acylation, a common issue in Friedel-Crafts alkylation. masterorganicchemistry.comyoutube.com

Table 1: Examples of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Benzyl bromide | N-benzyl-N-ethylaminoacetate |

| Acylation | Acetyl chloride | N-acetyl-N-ethylaminoacetate |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-N-ethylaminoacetate |

| Sulfonylation | Tosyl chloride | N-tosyl-N-ethylaminoacetate |

Transesterification is a key process for modifying the ester group of this compound, allowing the methyl group to be exchanged for other alkyl or aryl groups. nih.gov This reaction involves treating the ester with an alcohol in the presence of an acid or base catalyst. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, methanol). scielo.br

This method is highly valuable as it provides access to a wide array of esters from a common precursor like a methyl or ethyl ester. nih.gov The reaction conditions can often be tailored for selectivity. For example, β-keto esters can be selectively transesterified over other types of esters, a selectivity that often arises from the formation of a chelated enol intermediate with the catalyst. nih.gov While this compound is not a β-keto ester, the general principles of acid-catalyzed transesterification are applicable. The process starts with the protonation of the carbonyl oxygen, which activates the ester for nucleophilic attack by the new alcohol. scielo.br

Table 2: Transesterification of this compound

| Reactant Alcohol | Catalyst Example | Product Ester |

| Ethanol (B145695) | Sulfuric Acid (H₂SO₄) | Ethyl 2-(ethylamino)acetate |

| Isopropanol | p-Toluenesulfonic acid (TsOH) | Isopropyl 2-(ethylamino)acetate |

| Benzyl alcohol | Boric Acid | Benzyl 2-(ethylamino)acetate |

| Allyl alcohol | Sulfated Zirconia | Allyl 2-(ethylamino)acetate nih.gov |

The this compound scaffold is a valuable building block for synthesizing more complex molecular structures, including bioactive conjugates and metal-coordinating ligands. By utilizing the reactivity of both the amine and ester functionalities, the core can be incorporated into larger molecular frameworks.

For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules (e.g., amines, alcohols, or other amino acids) to form amides or esters. This amide bond formation is a cornerstone of peptide synthesis. rsc.org In one synthetic strategy, a related thioacetate (B1230152) derivative was prepared via nucleophilic substitution and subsequently used to create hybrid molecules by forming an amide bond with an amino acid ester. researchgate.net This approach highlights how aminoacetate cores can act as spacers or functional components in the design of new chemical entities. The ability of the nitrogen and the carbonyl oxygen to coordinate with metal ions also makes aminoacetate derivatives attractive candidates for the design of chelating ligands used in coordination chemistry and catalysis.

Catalytic Approaches in the Synthesis of Aminoacetates

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of aminoacetates and their derivatives.

Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. dntb.gov.ua This field has provided powerful tools for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. For the synthesis of amino acid derivatives, organocatalysts based on natural amino acids like proline have proven particularly effective. rsc.orgresearchgate.net

These catalysts can operate through various activation modes. For instance, secondary amine catalysts can react with aldehydes or ketones to form nucleophilic enamines or electrophilic iminium ions. This strategy has been used for the α-functionalization of aldehydes. youtube.com An organocatalytic radical aminoacylation of alkenes has been developed using N-heterocyclic carbenes (NHCs) to generate β-aminoketones, demonstrating a novel pathway for forming C-C and C-N bonds in a single process. researchgate.net Such methodologies provide a platform for the modular and asymmetric synthesis of highly functionalized amino acid derivatives.

Table 3: Organocatalytic Approaches to Amino Acid Derivative Synthesis

| Catalyst Type | Activation Mode | Reaction Example | Product Class |

| Proline | Enamine catalysis | Mannich reaction | β-Amino carbonyls rsc.org |

| N-Heterocyclic Carbene (NHC) | Breslow intermediate | Radical aminoacylation of alkenes | β-Aminoketones researchgate.net |

| Chiral Phosphoric Acid | Brønsted acid catalysis | Aza-Friedel-Crafts reaction | α-Aryl amino esters |

| Cinchona Alkaloid | Lewis/Brønsted base catalysis | Michael addition | γ-Nitro amino esters |

Transition metal catalysis offers a broad and versatile toolkit for the synthesis of amino acids and their derivatives. nih.gov Metal catalysts can facilitate reactions that are difficult to achieve through other means, often with high efficiency and selectivity. nih.gov

One prominent application is in cross-coupling reactions to form C-C, C-N, and C-O bonds. For instance, metal-catalyzed methods are increasingly used for amide bond formation as an alternative to traditional coupling reagents. rsc.org Furthermore, chiral metal complexes are widely used in asymmetric catalysis. Chiral salen complexes of copper(II) and nickel(II) have been employed as phase-transfer catalysts for the asymmetric Cα-alkylation of amino acid esters. nih.gov In these systems, the metal complex coordinates to the amino acid enolate, creating a chiral environment that directs the approach of the alkylating agent, leading to high enantiomeric excess in the product. nih.gov These catalytic reactions often proceed in high yield with minimal waste, providing direct access to product diversity from simple building blocks. nih.gov

Table 4: Examples of Metal-Catalyzed Syntheses of Aminoacetates

| Metal Catalyst | Ligand Example | Reaction Type | Substrate Example |

| Palladium(II) | Buchwald-Hartwig type | N-Arylation | Methyl 2-aminoacetate + Aryl halide |

| Copper(II) | Salen | Asymmetric Alkylation | Alanine Schiff base + Benzyl bromide nih.gov |

| Rhodium(II) | Chiral Carboxylate | C-H Amination | Alkane + Diazoacetate |

| Nickel(II) | Salen | Reductive Amination | Ketone + Ammonia (B1221849) nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net These principles, developed by Paul Anastas and John Warner, provide a framework for designing safer, more efficient, and more sustainable chemical production. acs.org The application of these principles to the synthesis of this compound and its analogues involves a critical evaluation of starting materials, reaction types, energy consumption, and waste generation.

Key green chemistry principles pertinent to the synthesis of this compound include maximizing atom economy, utilizing catalysis, employing renewable feedstocks, using safer solvents, and reducing the use of chemical derivatives. researchgate.netresearchgate.net

Atom Economy

A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com It provides a theoretical measure of how much of the starting materials' mass is incorporated into the final product, with the goal of minimizing waste. primescholars.com The percent atom economy is calculated by dividing the formula weight of the desired product by the sum of the formula weights of all reactants. acs.org

Reactions are often categorized by their inherent atom economy. Rearrangements and addition reactions are typically 100% atom-economical, as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions are less atom-economical because they generate byproducts. rsc.org

For instance, a traditional synthesis of this compound might involve the N-alkylation of methyl glycinate with ethyl bromide. This substitution reaction would have a low atom economy as it generates a bromide salt as a byproduct. A more atom-economical approach would be a direct reductive amination of a glyoxylate precursor with ethylamine, where the only byproduct is water.

To illustrate this, a comparison between two hypothetical synthetic routes to this compound is presented below.

Table 1: Comparison of Atom Economy in Hypothetical Syntheses of this compound

| Synthetic Route | Reactants | Product | Byproduct(s) | Formula Weight of Reactants ( g/mol ) | Formula Weight of Product ( g/mol ) | Atom Economy (%) |

| Route A: Substitution | Methyl chloroacetate (B1199739) + Ethylamine | This compound | Ethylamine Hydrochloride | 108.52 + 45.08 = 153.6 | 117.15 | 76.3% |

| Route B: Direct Esterification | N-Ethylglycine + Methanol | This compound | Water | 103.12 + 32.04 = 135.16 | 117.15 | 86.7% |

Note: The table above is interactive. Users can sort the data by clicking on the column headers.

Catalysis

Catalytic reactions are preferred over those using stoichiometric reagents because catalysts can be used in small amounts and are often recyclable, reducing waste and improving efficiency. rsc.org The industrial synthesis of many chemicals, such as ibuprofen (B1674241) and aniline, has been revolutionized by switching from stoichiometric to catalytic processes, resulting in significantly higher atom economies and reduced environmental impact. rsc.org

In the context of synthesizing this compound, a key step is often the esterification of N-ethylglycine with methanol. Traditional methods might use a stoichiometric amount of a strong acid like sulfuric acid, which is corrosive and generates significant waste that requires neutralization. google.com A greener approach would involve using a solid acid catalyst, such as a zeolite or an ion-exchange resin. sciforum.net These catalysts are easily separated from the reaction mixture and can be reused, simplifying the process and minimizing waste.

Enzymatic catalysis offers a highly specific and environmentally benign alternative. acs.org Lipases, for example, can catalyze esterification reactions in water or organic solvents under mild temperature and pH conditions. This specificity can also eliminate the need for protecting groups, further streamlining the synthesis. acs.org

Use of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. kit.edu For the synthesis of this compound, several starting materials can be sourced from renewable resources. The ethyl group can be derived from bio-ethanol, produced by the fermentation of sugars from crops or cellulosic biomass. Methanol, the source of the methyl ester group, can also be produced from biomass.

The core amino acid structure can be derived from glycine, which is available from biological sources. Exploring pathways from abundant biopolymers like cellulose (B213188) or lignin (B12514952) to produce the necessary chemical building blocks is an active area of research aimed at reducing reliance on fossil fuels. kit.edu

Safer Solvents and Auxiliaries

Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry seeks to replace these with safer alternatives or to eliminate them entirely. researchgate.net Water is an ideal green solvent for many reactions due to its non-toxicity and availability. nih.gov Supercritical fluids, such as carbon dioxide, and ionic liquids are also being explored as environmentally benign solvent replacements. researchgate.net

For the synthesis of this compound, conducting the esterification or amination steps in water or under solvent-free conditions would represent a significant green improvement. Furthermore, alternative energy sources like microwave irradiation or ultrasound can accelerate reaction rates, often reducing the need for high temperatures and solvents. researchgate.net For example, ultrasound has been successfully used to promote esterification and saponification reactions under milder conditions. researchgate.net

Reduction of Derivatives

The use of protecting groups is a common strategy in organic synthesis to prevent unwanted side reactions. However, these steps add to the complexity of the synthesis, generate additional waste, and have a poor atom economy. acs.org The Gabriel synthesis of amines, for example, is known for its extremely low atom economy due to the use of a phthalimide (B116566) protecting group. primescholars.com

A greener synthesis of this compound would ideally avoid the use of protecting groups on the amine or carboxylic acid functionalities. This can be achieved through the use of highly selective catalysts, such as enzymes, which can react with one functional group while leaving another untouched. acs.org A direct, one-pot synthesis from simple precursors without the need for intermediate protection and deprotection steps aligns best with the principles of green chemistry.

Elucidation of Reaction Mechanisms and Kinetics Involving Methyl 2 Ethylamino Acetate

Mechanistic Studies of Aminoacetate Transformations

The transformation of the aminoacetate structure of Methyl 2-(ethylamino)acetate can proceed through several reaction pathways, each with distinct mechanistic features.

Nucleophilic substitution reactions are fundamental to the chemistry of this compound, occurring at both the nitrogen atom of the ethylamino group and the carbonyl carbon of the acetate (B1210297) group.

Aliphatic and aromatic primary and secondary amines are known to react with acid chlorides, anhydrides, and esters via nucleophilic substitution. ncert.nic.in This reaction, termed acylation, involves the replacement of a hydrogen atom on the nitrogen with an acyl group, leading to the formation of an amide. ncert.nic.in In the case of this compound, the secondary amine can act as a nucleophile, attacking an acylating agent. The reaction is typically carried out in the presence of a base stronger than the amine, such as pyridine, to neutralize the acid byproduct and drive the equilibrium towards the product side. ncert.nic.in

Furthermore, esters can undergo aminolysis, which is the cleavage of the ester by an amine. youtube.com In this nucleophilic acyl substitution reaction, an amine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The collapse of this intermediate can then displace the alkoxy group. youtube.com While esters are generally less reactive than acid halides and anhydrides, they do react with ammonia (B1221849), as well as primary and secondary amines, to yield amides. byjus.com The aminolysis of esters is not always an efficient method for amide preparation due to the poor leaving group nature of the alkoxy group. chemistrysteps.com

The nitrogen atom of amino acid esters can also undergo nucleophilic substitution. The direct N-alkylation of α-amino acid esters with alcohols, catalyzed by ruthenium, has been demonstrated as an atom-economic, base-free method that retains stereochemical integrity. nih.gov Similarly, the N-arylation of amino acid esters with aryl triflates can be achieved using palladium catalysts under mild conditions with minimal racemization. nih.gov These reactions highlight the nucleophilic character of the nitrogen atom in the amino acid ester framework.

Computational studies on the aminolysis of esters, such as the reaction of methyl formate (B1220265) with ammonia, have shown that both stepwise (involving a tetrahedral intermediate) and concerted mechanisms can have similar activation energies in the absence of a catalyst. nih.gov However, when catalyzed by a second ammonia molecule, the stepwise mechanism is favored due to a significantly lower activation energy. nih.gov

The oxidation of esters can lead to the cleavage of C-O and C-C bonds, resulting in the formation of various intermediates. For instance, the oxidation of ethyl acetate can produce intermediates such as ethanol (B145695) and acetaldehyde, which are subsequently oxidized to CO2 and H2O. A similar pathway can be inferred for this compound, where the initial step would likely be the adsorption of the molecule onto a catalyst surface, followed by bond breaking.

The reduction of the ester functional group in this compound can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is capable of reducing esters to two corresponding alcohols. libretexts.org In this reaction, the ester's acyl group is converted to a primary alcohol, and the alkoxy group is released as another alcohol. libretexts.org The mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group, forming an aldehyde intermediate. libretexts.org Since aldehydes are more reactive than esters, they are rapidly reduced further to a primary alcohol. libretexts.org

A less potent reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes. libretexts.orgyoutube.com This reaction is typically performed at low temperatures to prevent further reduction of the aldehyde to an alcohol. libretexts.org The mechanism with DIBAL-H is slightly different, as the aluminum atom acts as a Lewis acid, coordinating to the carbonyl oxygen before hydride delivery. youtube.com

The hydrolysis of this compound involves the cleavage of both the ester linkage and the C-N bond of the ethylamino group.

Ester Hydrolysis: The hydrolysis of esters can be catalyzed by either acid or base. bham.ac.uk

Base-catalyzed hydrolysis (saponification): This is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon in a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxy group to yield a carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The attack of the hydroxide ion on the ester is often the rate-determining step. chegg.com

Acid-catalyzed hydrolysis: This is a reversible reaction that is driven to completion by using an excess of water. bham.ac.uk The mechanism for simple esters typically involves an A_AC_2 pathway (acid-catalyzed, acyl-oxygen cleavage, bimolecular), where the ester is first protonated, followed by nucleophilic attack by water. bham.ac.uk

The rate-determining step in ester hydrolysis can vary depending on the reaction conditions and the substrate. bham.ac.uk

Amine Linkage (Amide) Hydrolysis: The C-N bond in the ethylamino group is analogous to the peptide bond in amides. The hydrolysis of amides can also be acid or base-catalyzed. libretexts.org

Acid-catalyzed amide hydrolysis: The amide is first protonated on the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. youtube.com After a series of proton transfers, the amine is eliminated as a leaving group. This process is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic for the reverse reaction. libretexts.orgyoutube.com

The hydrolysis of the C-N bond in an enamine, which can be formed from a secondary amine, starts with the protonation of the double bond, followed by the attack of water. chemistrysteps.com

Kinetic Investigations of Amine-Involving Reactions

The kinetics of reactions involving the secondary amine group of this compound are crucial for understanding its reactivity, particularly in processes like carbon dioxide capture.

The reaction between CO2 and primary and secondary amines is a key process in industrial gas treating. utwente.nl The kinetics of this reaction have been extensively studied for various alkanolamines. utwente.nltandfonline.comtandfonline.com Two primary mechanisms are generally considered: the zwitterion mechanism and the termolecular mechanism. tandfonline.comifpenergiesnouvelles.fr

Zwitterion Mechanism: Proposed by Caplow (1968), this two-step mechanism involves the formation of a CO2-amine zwitterion, followed by a base-catalyzed deprotonation of this intermediate. utwente.nl

Termolecular Mechanism: This mechanism suggests a simultaneous reaction between a CO2 molecule, an amine molecule, and a base. ifpenergiesnouvelles.fr

Below is a table summarizing the second-order reaction rate constants for the reaction of CO2 with various secondary amines, which can serve as a proxy for the reactivity of the ethylamino group in this compound.

| Amine | Temperature (K) | Second-Order Rate Constant (k₂) (m³/mol·s) | Reference |

|---|---|---|---|

| Diethanolamine (DEA) | 298 | Varies (agreement lacking) | rug.nl |

| Diisopropanolamine (DIPA) | 298 | Varies (agreement lacking) | rug.nl |

| Piperazine (PZ) | 298 | ~30,000 | tandfonline.com |

| Methylmonoethanolamine (MMEA) | 298 | ~1,000 | tandfonline.com |

For ester hydrolysis , the rate-determining step can change depending on the conditions. bham.ac.uk In base-catalyzed hydrolysis, the initial attack of the hydroxide ion is often the RDS. chegg.com In acid-catalyzed hydrolysis of simple esters, the bimolecular step involving the attack of water on the protonated ester is typically rate-determining. bham.ac.uk

In amide hydrolysis , the situation is also complex. For some amides, the formation of the tetrahedral intermediate is rate-determining, while for others, its breakdown is the slowest step. bham.ac.ukuregina.ca Computational studies of d-aminopeptidase-catalyzed polymerization showed that aminolysis is the rate-limiting step for both D- and L-alanine ethyl ester substrates, with the L-isomer having a significantly higher activation energy. nih.gov

The activation energy provides a measure of the temperature sensitivity of a reaction. A higher activation energy indicates that the reaction rate is more sensitive to changes in temperature. Computational chemistry plays a crucial role in determining activation energy profiles for complex reactions, providing insights into the transition state structures and the feasibility of different mechanistic pathways. rsc.org For the aminolysis of esters, computational studies have shown that catalysis by a second amine molecule can lower the activation energy of all transition states by 10-17 kcal/mol. nih.gov

The following table presents representative activation energies for related reactions, offering an estimation of the energy barriers that might be involved in the reactions of this compound.

| Reaction | Substrate | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aminolysis (Acylation) with d-Ala-OEt | d-aminopeptidase | 10.7 (relative to L-isomer) | nih.gov |

| Aminolysis (Deacylation) with d-Ala-OEt | d-aminopeptidase | 17.7 (relative to L-isomer) | nih.gov |

| PueA Catalyzed Impranil Hydrolysis (Acylation) | Impranil | 19.9 | rsc.org |

| PueA Catalyzed Impranil Hydrolysis (Deacylation) | Impranil | 19.8 | rsc.org |

Chemical Reactivity and Derivative Formation

Nucleophilic and Basic Properties

The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound both a nucleophile and a base. As a nucleophile, it can react with electrophiles such as alkyl halides or acyl chlorides to form more substituted derivatives. Its basicity allows it to be protonated by acids to form an ammonium (B1175870) salt. The reactivity of nucleophiles towards esters is a well-studied area of organic chemistry. kinampark.com

Role in Peptide Synthesis

In peptide synthesis, N-alkylated amino acids are used to create peptidomimetics with altered conformations and improved biological properties. nih.gov this compound can be used as a building block in this context. The ester group serves as a protecting group for the carboxylic acid while the secondary amine is available for coupling with an N-protected amino acid or peptide fragment. After coupling, the methyl ester can be hydrolyzed, typically under basic conditions, to reveal the free carboxylic acid for further chain elongation.

Formation of Heterocyclic Structures

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. nih.govnih.gov The bifunctional nature of this compound makes it a useful precursor for the synthesis of various heterocyclic systems. For example, it can undergo condensation reactions with diketones or other bifunctional electrophiles to form nitrogen-containing rings. The specific heterocyclic product depends on the reaction partner and conditions employed. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure of Methyl 2-(ethylamino)acetate. Such calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties.

Detailed research findings from DFT studies on this compound are not readily found in the surveyed scientific literature. However, a typical DFT analysis would yield data such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap being a key indicator of chemical stability.

Below is a table of computationally predicted properties for this compound, which would be refined and expanded upon by dedicated DFT studies.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C5H11NO2 | - |

| Molecular Weight | 117.15 g/mol | - |

| XLogP3 | 0.1 | Computational Prediction |

| Hydrogen Bond Donor Count | 1 | Computational Prediction |

| Hydrogen Bond Acceptor Count | 3 | Computational Prediction |

| Rotatable Bond Count | 4 | Computational Prediction |

| Exact Mass | 117.078979 g/mol | Computational Prediction |

| Monoisotopic Mass | 117.078979 g/mol | Computational Prediction |

| Topological Polar Surface Area | 38.3 Ų | Computational Prediction |

| Heavy Atom Count | 8 | Computational Prediction |

This data is based on computational predictions from chemical databases and has not been experimentally verified.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational landscape and dynamics in various environments, such as in a vacuum or in different solvents.

Conformational Analysis and Stereochemical Prediction

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, which has several rotatable bonds, a thorough conformational analysis is key to understanding its structure-activity relationships.

While dedicated research on the conformational analysis and stereochemical prediction of this compound is scarce, computational methods are the primary tools for such investigations. Techniques ranging from simple molecular mechanics scans to more sophisticated quantum chemical calculations on various conformers would be used to identify the lowest energy (most stable) conformations. Understanding the preferred three-dimensional structure is essential for predicting how the molecule will interact with other molecules, including receptors or enzymes in a biological context.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of molecules. For this compound, these methods can identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of various chemical reactions.

Specific computational studies on the reactivity and selectivity of this compound are not widely documented. However, the application of computational methods would involve analyzing the electronic properties derived from quantum chemical calculations. For instance, the calculated electrostatic potential map can highlight electron-rich and electron-poor regions of the molecule, indicating likely sites for reaction. Fukui functions and other reactivity descriptors derived from DFT could be used to provide a more quantitative prediction of reactivity and to understand the selectivity (e.g., regioselectivity or stereoselectivity) in its reactions.

Modeling of Intermolecular and Supramolecular Interactions

The study of intermolecular and supramolecular interactions is crucial for understanding how this compound behaves in condensed phases (liquids and solids) and how it forms complexes with other molecules.

There is a lack of specific modeling studies on the intermolecular and supramolecular interactions of this compound in the scientific literature. Computational modeling in this area would involve using methods like molecular dynamics or quantum chemistry to study the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, that this compound can form. For example, its ethylamino group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors. Understanding these interactions is fundamental to predicting its solubility, boiling point, and its ability to form larger, organized structures (supramolecular assemblies).

Mechanistic Investigations of Molecular Interactions with Biological Macromolecules

Ligand-Protein Binding Studies (e.g., Bovine Serum Albumin Interaction)

The interaction of small molecules with serum albumins, such as Bovine Serum Albumin (BSA), is a critical area of study in pharmacology and biochemistry, as it influences the distribution, metabolism, and efficacy of potential drug candidates. researchgate.net BSA is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA), low cost, and ready availability. nih.govnih.gov The binding of ligands to BSA can be investigated using various spectroscopic and calorimetric techniques, with fluorescence spectroscopy being a particularly common method to determine binding constants and understand the nature of the interaction. rsc.orgacs.org

Studies on N-acyl amino acid-based surfactants have shown that the hydrophobicity of the amino acid head-group significantly affects the binding interaction with BSA, suggesting that the interaction is primarily hydrophobic in nature. rsc.org The binding constants for these interactions can be determined, and values in the range of 10⁴ to 10⁶ M⁻¹ are generally considered optimal for a drug candidate, ensuring efficient transport without excessively strong binding that would hinder its release at the target site. researchgate.net

While no specific binding studies for Methyl 2-(ethylamino)acetate with BSA were found, research on the binding of other small molecules, such as methyl methacrylate, to BSA has been conducted. acs.org Furthermore, investigations into the interaction of single amino acids with cellulose (B213188) nanocrystals have suggested that a proper three-dimensional structure is often necessary for binding, as individual amino acids did not show significant interaction. nih.gov This implies that the ester and ethylamino groups of this compound would likely play a crucial role in any potential binding to BSA. The binding of various flavonoids to BSA has also been shown to cause a decrease in the protein's intrinsic fluorescence, with binding constants indicating the formation of a complex. mdpi.com

Table 1: Illustrative Binding Constants of Various Ligands with Bovine Serum Albumin (BSA) This table presents data for other molecules to illustrate typical binding affinities with BSA, as specific data for this compound is not available.

| Ligand | Binding Constant (K) (M⁻¹) | Technique | Reference |

|---|---|---|---|

| Schiff base derivative 13a | 1.592 x 10⁶ | Fluorescence Spectroscopy | acs.org |

| Schiff base derivative | 2.169 x 10⁵ | Fluorescence Spectroscopy | acs.org |

Enzyme-Ligand Interaction Mechanisms

The aminoacetate moiety is a versatile scaffold that can be incorporated into various molecules to modulate their interaction with enzymes.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. ekb.egresearchgate.net Its inhibition is a target for the treatment of diseases caused by ureolytic bacteria, such as Helicobacter pylori. researchgate.netresearchgate.net Various synthetic compounds, including derivatives of amino acids and esters, have been investigated as urease inhibitors. ekb.egnih.govwikipedia.org For instance, a series of halo-substituted mixed ester/amide-based analogues have been shown to be potent urease inhibitors, with some compounds exhibiting significantly greater activity than the standard inhibitor, thiourea. ekb.eg Kinetic studies of these inhibitors have revealed different modes of inhibition, including mixed-type and non-competitive inhibition. ekb.egnih.gov

Topoisomerase I Inhibition: Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a key target for anticancer drugs. nih.govnih.govnih.gov Inhibitors of this enzyme, such as camptothecin (B557342) and its derivatives, work by stabilizing the covalent complex between the enzyme and DNA, which leads to lethal DNA strand breaks. nih.govnih.gov While specific studies on this compound are lacking, research on anthracenyl-amino acid conjugates has demonstrated that modifications of the amino acid substituent can lead to potent topoisomerase I inhibition. nih.gov For example, a tyrosine conjugate was found to stabilize topoisomerase I cleavable complexes, with the ethyl ester at the amino acid C-terminus being crucial for this activity. nih.gov

α-Glucosidase and α-Amylase Inhibition: The inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the digestive tract, is a therapeutic strategy for managing type 2 diabetes. acs.orgnih.govnih.gov Synthetic amino acid derivatives have been identified as potential inhibitors of both enzymes. nih.gov For instance, certain synthetic amino acid derivatives have shown potent inhibitory effects on α-glucosidase with IC50 values in the low micromolar range, acting as competitive inhibitors. nih.gov Similarly, derivatives of 5-amino-nicotinic acid have demonstrated significant inhibition of both α-amylase and α-glucosidase. nih.gov

Table 2: Inhibitory Activities (IC₅₀) of Amino Acid and Ester Derivatives against Various Enzymes This table presents data for compounds structurally related to this compound to provide context for potential enzyme inhibitory activity.

| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Halo-substituted mixed ester/amide (4b) | Urease | 0.0016 ± 0.0002 | ekb.eg |

| Amantadine-thiourea conjugate (3j) | Urease | 0.0085 ± 0.0011 | nih.gov |

| 5-Amino-nicotinic acid derivative (2) | α-Amylase | 12.17 ± 0.14 (µg/mL) | nih.gov |

| 5-Amino-nicotinic acid derivative (2) | α-Glucosidase | 12.01 ± 0.09 (µg/mL) | nih.gov |

| Synthetic amino acid derivative (PPC89) | α-Glucosidase | 51 | nih.gov |

| Synthetic amino acid derivative (PPC101) | α-Amylase | 162 | nih.gov |

Molecular docking is a computational tool used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netnih.govnih.gov This technique is instrumental in understanding the molecular basis of inhibition and in the design of more potent and selective inhibitors.

Urease: Docking studies of urease inhibitors have identified key interactions within the enzyme's active site. For example, halo-substituted ester/amide derivatives have been shown to bind within the active site of urease, with their binding energies correlating with their inhibitory activity. ekb.eg Similarly, docking studies of amantadine-thiourea conjugates revealed hydrogen bonding interactions with amino acid residues in the urease binding pocket. nih.gov

α-Amylase and α-Glucosidase: Molecular docking of 5-amino-nicotinic acid derivatives into the active sites of α-amylase and α-glucosidase has helped to elucidate their binding modes. nih.gov These studies revealed that the inhibitors form hydrogen bonds and hydrophobic interactions with key residues in the catalytic site of the enzymes. For instance, the pyridine-3-carboxylate group of one derivative was shown to form a hydrogen bond with Asp197 in the active site of α-amylase. nih.gov

Topoisomerase I: Molecular modeling of anthracenyl-amino acid conjugates has suggested that small changes in the amino acid substituent can cause significant conformational alterations, which in turn affect their topoisomerase I inhibitory activity. nih.gov These studies have highlighted the rigid structural requirements for inducing topoisomerase I cleavage. nih.gov

Design Principles for Bioactive Chemical Scaffolds Incorporating Aminoacetate Moieties

The amino acid scaffold is a privileged structure in medicinal chemistry due to its inherent biocompatibility and the diverse functionalities it can present. The design of bioactive compounds often involves the use of self-assembling peptides, where the sequence and hydrophobicity of the amino acids play a critical role in the formation and properties of the resulting scaffolds.

The incorporation of unnatural building blocks, such as conformationally restricted β-amino acids, into peptide sequences is a common strategy to enhance proteolytic stability and to create novel peptide-based drugs. The aminoacetate moiety, being a simple amino acid ester, can serve as a fundamental building block in the design of more complex bioactive molecules. Its ester and amino groups provide convenient handles for chemical modification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The hydrophobicity and steric bulk of the substituents on the amino and acetate (B1210297) groups can be systematically varied to optimize binding affinity and selectivity for a particular protein or enzyme target.

Environmental Fate and Transformation Pathways

Hydrolysis Kinetics and Degradation Products in Aqueous Environments

The hydrolysis of Methyl 2-(ethylamino)acetate involves the cleavage of its ester bond in the presence of water, yielding methanol (B129727) and 2-(ethylamino)acetic acid (N-ethylglycine). This reaction can be influenced by pH and temperature.

The primary degradation products from the complete hydrolysis of this compound in an aqueous environment are expected to be:

Methanol (CH₃OH)

2-(ethylamino)acetic acid (N-ethylglycine)

Further degradation of these initial products would then be subject to other environmental processes. The hydrolysis of amides, which are structurally related, has been shown to be reversible, with the stability of the tetrahedral intermediate playing a key role in the reaction rate. researchgate.net While amides are generally more resistant to hydrolysis than esters, this highlights the complexity of such reactions in aqueous media. umich.eduarkat-usa.org

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Product 1 | Product 2 |

|---|---|---|

| This compound | Methanol | 2-(ethylamino)acetic acid |

**7.2. Biodegradation Processes in Diverse Environmental Compartments

Biodegradation is a key process in the environmental breakdown of organic compounds, mediated by microorganisms. The structure of this compound, containing an ester linkage and an N-alkylated amino acid moiety, suggests it is susceptible to microbial degradation.

Under aerobic conditions, in environments such as surface water and topsoil, microorganisms are expected to readily utilize this compound as a source of carbon and nitrogen. While direct studies on this specific compound are scarce, research on analogous substances provides insight. For example, Pseudomonas esterophilus has been shown to utilize methyl acetate (B1210297) and ethyl acetate, indicating the presence of microbial enzymes capable of breaking down simple esters. nih.gov

Furthermore, the biodegradation of monoethanolamine (MEA), a related amino alcohol, occurs in both aerobic and anoxic conditions, with ammonium (B1175870) and acetate as major by-products. researchgate.net The ethylamino group of the target molecule is also expected to be biodegradable. Studies on the degradation of glyphosate (B1671968) have shown that its degradation product, sarcosine (B1681465) (N-methylglycine), is further converted to glycine (B1666218). researchgate.net This suggests a plausible pathway for the breakdown of the N-ethylglycine portion of this compound.

The aerobic biodegradation pathway would likely involve initial hydrolysis to methanol and N-ethylglycine, followed by the oxidation of these products. Methanol is readily biodegraded to carbon dioxide and water. N-ethylglycine would likely be metabolized through pathways similar to those for other amino acids.

In anaerobic environments like sediments and groundwater, biodegradation still occurs, although often at a slower rate than in aerobic settings. epa.govresearchgate.net The degradation of monoethanolamine has been observed under anaerobic conditions, producing by-products such as ammonium and acetate. researchgate.net This indicates that the core structure of this compound can be broken down in the absence of oxygen.

The degradation of other organic compounds, such as methyl ethyl ketone (MEK), has been studied in aquifer sediments under anaerobic conditions, demonstrating that microbial communities in these environments can adapt to degrade industrial chemicals. nih.govresearchgate.net It is anticipated that under anaerobic conditions, this compound would first be hydrolyzed. The resulting methanol and N-ethylglycine would then be fermented or used as substrates in anaerobic respiration, eventually leading to the formation of methane, carbon dioxide, and ammonia (B1221849).

Phototransformation Mechanisms in Air and Water

Phototransformation, or the degradation of a chemical by light, can be a significant environmental fate process, particularly in the atmosphere and sunlit surface waters. The amino acid-like structure of this compound suggests potential susceptibility to photodegradation.

Studies on the photodegradation of amino acids such as aspartic acid and glutamic acid in the presence of iron (Fe(III)) have shown the formation of carbon dioxide radical anions upon exposure to near-UV light. nih.gov This indicates a potential pathway for the breakdown of the amino acid portion of the molecule, especially in natural waters containing dissolved iron.

Visible-light photoredox catalysis has also emerged as a powerful tool for the modification of amino acids, suggesting that under certain conditions, light can induce transformations in these molecules. nih.gov While specific studies on the phototransformation of this compound are not available, its structural components suggest that direct photolysis or indirect photo-oxidation via reactions with photochemically generated species (e.g., hydroxyl radicals) could contribute to its degradation in the environment.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

The mobility of this compound in the environment is largely governed by its adsorption and desorption characteristics in soil and sediment. Adsorption is the process by which a chemical binds to soil or sediment particles, while desorption is its release. These processes are influenced by the chemical's properties and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH. nih.gov

For compounds containing amino groups, ion exchange can be a significant adsorption mechanism. nih.gov Given that this compound has a secondary amine group, its adsorption is expected to be pH-dependent. At lower pH values, the amine group will be protonated, leading to a positive charge and stronger adsorption to negatively charged soil colloids like clay and organic matter.

Studies on the adsorption of amino acids on minerals have shown that selectivity can occur, with some sediments exhibiting a preference for certain isomers. nih.gov While specific adsorption coefficients (Koc or Kd) for this compound are not documented, it is reasonable to infer that its mobility in soil will be moderate, influenced by the soil's cation exchange capacity and organic carbon content.

Table 2: Factors Influencing Adsorption of this compound

| Influencing Factor | Expected Effect on Adsorption | Rationale |

|---|---|---|

| Soil Organic Matter | Increased Adsorption | Provides binding sites. |

| Clay Content | Increased Adsorption | Provides negatively charged surfaces for cation exchange. |

| Soil pH | pH-Dependent | Adsorption increases at lower pH due to protonation of the amine group. |

Environmental Distribution Modeling and Compartmental Analysis

Environmental distribution models are used to predict the partitioning of a chemical among different environmental compartments, such as air, water, soil, and sediment. acs.org These models rely on the physicochemical properties of the compound, including its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Specific environmental distribution modeling for this compound has not been reported. To perform such modeling, key physical and chemical properties would be required. Based on its structure as a small, N-alkylated amino acid ester, it is expected to have relatively high water solubility and a low octanol-water partition coefficient, suggesting it would predominantly partition to the aqueous phase. Its potential for long-range transport would depend on its persistence in the atmosphere, which is likely limited by phototransformation.

Advanced Applications in Organic Synthesis and Functional Materials

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

While methyl 2-(ethylamino)acetate is itself an achiral molecule, its derivatives and its role as a ligand in metal complexes are significant in the field of asymmetric synthesis. N-alkyl amino acids are recognized as valuable chiral building blocks for creating ligands used in asymmetric catalysis. nih.gov The development of selective catalytic methods for producing such compounds is a key area of research. nih.gov

The core principle of using amino acid derivatives in this context is to introduce a chiral environment around a reacting center, thereby directing the formation of one enantiomer over another. For instance, in a well-established strategy, amino acid derivatives are used as chiral auxiliaries. An example is the use of (R)-2-phenylglycine methyl ester derivatives in the asymmetric synthesis of β-lactams (2-azetidinones). scispace.com In this approach, the chiral amino acid fragment is temporarily incorporated into one of the reactants to control the stereochemical outcome of the key bond-forming step, after which it can be cleaved. scispace.com

Similarly, this compound can serve as a foundational scaffold for the synthesis of more complex chiral ligands. By modifying the ethyl group or by reacting the amine with a chiral molecule, a new chiral ligand can be synthesized. These ligands can then coordinate with transition metals (e.g., rhodium, palladium, iridium) to form catalysts for asymmetric reactions such as hydrogenations, alkylations, and cycloadditions. The nitrogen and carbonyl oxygen atoms of the amino ester moiety can act as a bidentate ligand, forming a stable chelate complex with the metal center, which is often crucial for high stereoselectivity. The synthesis of quaternary (E)-vinylglycines, for example, has been achieved through the asymmetric alkylation of dehydroamino acids, showcasing a method to create valuable chiral β-amino alcohols. nih.gov

Precursors for Heterocyclic Compound Synthesis

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The secondary amine and the ester group can participate in cyclization reactions, either with themselves or with other reagents, to form stable ring structures that are prevalent in pharmaceuticals and natural products.

One of the most direct applications is in the synthesis of piperazine-2,5-diones , also known as diketopiperazines. These six-membered rings are formed through the self-condensation of two amino acid ester molecules. rsc.org The reaction proceeds through the formation of an intermediate dipeptide ester, which then undergoes intramolecular cyclization to yield the thermodynamically stable diketopiperazine ring. wikipedia.org This method is a common route to cyclic dipeptides. wikipedia.org A related one-pot procedure to generate N-aryl glycines from 2-chloro-N-aryl acetamides proceeds through the formation and subsequent cleavage of an intermediate 1,4-diarylpiperazine-2,5-dione, highlighting the strong thermodynamic driving force for the formation of this heterocyclic core. nih.gov

Beyond diketopiperazines, this compound can be a building block for other important heterocycles. Its reactive sites are suitable for participating in multi-component reactions or condensation reactions to form rings like pyrazoles and pyrazines. For example, the synthesis of 5-aminopyrazoles often involves the condensation of a hydrazine (B178648) with a β-ketonitrile or an α,β-unsaturated nitrile. chim.it The amino ester functionality of this compound can be readily converted into these required functional groups. For instance, condensation with another ester could form a β-keto ester, which upon reaction with hydrazine would yield a substituted pyrazole (B372694). Similarly, syntheses of substituted pyrazines have been described from N-allyl malonamides, demonstrating how nitrogen-containing building blocks can be elaborated into complex aromatic heterocycles. rsc.org

| Heterocyclic Product | Synthetic Approach | Role of Amino Ester Derivative |

| Piperazine-2,5-diones | Self-condensation of two amino acid ester molecules. rsc.org | The amino group of one molecule attacks the ester carbonyl of another, leading to a dipeptide intermediate that cyclizes. |

| Substituted Pyrazoles | Condensation of a hydrazine with a 1,3-dielectrophilic compound (e.g., β-ketonitrile). chim.it | The amino ester can be a precursor to the required 1,3-dielectrophile through functional group manipulation. |

| Substituted Piperazines | Annulation of 1,2-diamines with a two-carbon electrophile. nih.gov | The amino ester can be reduced to the corresponding amino alcohol, which can then be converted to a diamine for cyclization. |

| Substituted Pyrazines | Cyclization of diazidated N-allyl malonamides. rsc.org | The amino ester serves as a nitrogen source that can be elaborated into the necessary acyclic precursor. |

Building Blocks for Complex Organic Architectures

In the synthesis of complex molecules, such as natural products and pharmaceuticals, small, versatile building blocks are essential. This compound, with its two distinct functional handles, is an excellent example of such a scaffold. N-alkyl amino acids are considered highly valuable building blocks for synthesizing pharmaceutically active compounds. nih.gov

The secondary amine can be acylated, alkylated, or used in condensation reactions, while the methyl ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles. This orthogonality allows for the stepwise and controlled construction of larger, more complex molecular architectures.

A primary application is in peptide synthesis . Amino acid methyl esters are important intermediates in this field. nih.gov this compound can be incorporated as the N-terminal residue of a peptide chain. The ethyl group on the nitrogen atom provides a specific modification that can influence the peptide's conformation and biological activity. For example, procedures using reagents like N-ethyl-5-phenylisoxazolium-3'-sulfonate are effective for coupling amino acids to form peptides, and the resulting ester products are often easily purified. orgsyn.org

Furthermore, the reactivity of glycine (B1666218) derivatives is harnessed in more complex transformations to build stereochemically rich structures. For example, the aza- rsc.orgnih.gov-Wittig rearrangement of N-benzyl glycine methyl esters has been developed as a method to synthesize N-aryl phenylalanine derivatives, demonstrating a sophisticated use of a glycine scaffold to create a more complex, non-natural amino acid. researchgate.net The ability to use N-alkyl amino acids as starting materials for the synthesis of other valuable compounds, like chiral β-amino alcohols, further underscores their importance as building blocks. nih.gov

Applications in the Synthesis of Surfactants and Amphiphilic Compounds

The synthesis of surfactants from renewable resources is a major focus of green chemistry. N-acyl amino acid surfactants are a class of biodegradable, biocompatible, and mild surfactants with excellent surface properties. bbwpublisher.comresearchgate.net this compound is an ideal starting material for producing a specific type of N-acyl amino acid surfactant.

The general structure of these surfactants consists of a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup. The synthesis typically involves creating an amide bond between a fatty acid and an amino acid. bbwpublisher.comresearchgate.net Starting with this compound, the synthesis can proceed via two main routes:

Acylation of the Amine: The secondary amine can be directly acylated using a fatty acyl chloride in a Schotten-Baumann reaction. This method is a common industrial process for preparing N-acyl amino acid salts. researchgate.netgoogle.com The resulting product would be an N-acyl-N-ethylglycine methyl ester.

Amidation following Ester Hydrolysis: The methyl ester can first be hydrolyzed to the corresponding carboxylic acid (N-ethylglycine). This N-alkyl amino acid can then be condensed with a long-chain fatty acid or fatty acid methyl ester to form the N-acyl amino acid surfactant. bbwpublisher.comgoogle.com

These N-acyl-N-ethylglycine derivatives are amphiphilic molecules. The long alkyl chain from the fatty acid provides the hydrophobic tail, while the N-ethylglycine portion, particularly after saponification of the ester to a carboxylate salt, provides the hydrophilic headgroup. N-alkyl amino acids themselves have shown promise as amphoteric surfactants. nih.gov These surfactants have applications in personal care products, detergents, and even as specialized agents like termiticides. researchgate.net

Beyond simple surfactants, N-alkyl amino acid derivatives can be incorporated into more complex amphiphilic structures, such as biodegradable poly(ester-urethanes) derived from amino acids, which can self-assemble into nanoparticles for drug delivery vehicles. acs.org The ability to graft hydrophobic side chains onto a hydrophilic backbone containing amino acid units is a key strategy for creating advanced functional materials. acs.org

| Surfactant/Amphiphile Type | Synthetic Method | Role of this compound |

| N-Acyl-N-ethylglycinate | Schotten-Baumann condensation. researchgate.netgoogle.com | The amine group reacts with a fatty acyl chloride to form the amide bond. The ester is typically hydrolyzed to the carboxylate salt. |

| N-Acyl-N-ethylglycinate | Amidation of fatty acid methyl ester. bbwpublisher.comgoogle.com | The amino acid (N-ethylglycine, from hydrolysis of the ester) displaces the methoxy (B1213986) group of a fatty methyl ester to form the amide. |

| Amphiphilic Polymers | Polycondensation of ester-urethane monomers. acs.org | Serves as a model for an amino acid-derived monomer that can be functionalized and polymerized to create amphiphilic materials. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(ethylamino)acetate, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves a two-step process: (1) condensation of ethylamine with a methyl ester precursor (e.g., methyl chloroacetate) under basic conditions, followed by (2) purification via fractional distillation or recrystallization. Key parameters include pH control (8–10) to avoid side reactions like hydrolysis of the ester group, and temperature optimization (40–60°C) to balance reaction rate and thermal stability of intermediates .

- Data Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or NMR to track the disappearance of starting materials. Purity can be assessed via GC-MS or HPLC, with yields typically ranging from 60–80% depending on solvent choice (e.g., ethyl acetate vs. DMF) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR shows characteristic peaks for the ethylamino group (δ 1.1–1.3 ppm for CH, δ 2.6–2.8 ppm for NH-CH) and ester methyl (δ 3.6–3.8 ppm). C NMR confirms the carbonyl (δ 170–175 ppm) and quaternary carbons .

- IR : Stretching vibrations for N-H (3300–3500 cm), ester C=O (1720–1740 cm), and C-O (1200–1250 cm^{-1) .

Q. What safety protocols are critical when handling this compound in the lab?

- Guidelines :

- Use nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Work under a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .

- Store in airtight containers away from oxidizing agents to prevent decomposition .

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodology :

- Use density functional theory (DFT) to calculate electron density maps and identify electrophilic sites (e.g., carbonyl carbon).

- Simulate transition states to estimate activation energies for reactions with amines or alcohols .

Q. What strategies resolve contradictions in reported pKa values for the ethylamino group in this compound?

- Analysis : Discrepancies may arise from solvent effects (e.g., water vs. DMSO) or measurement techniques (potentiometric titration vs. spectrophotometry).

- Methodology :

- Conduct potentiometric titrations in standardized buffers (e.g., phosphate or Tris) to isolate solvent-specific effects.

- Use UV-Vis spectroscopy with pH-sensitive probes (e.g., bromothymol blue) to cross-validate results .

- Data Synthesis : Apply the Henderson-Hasselbalch equation to correlate experimental pH and ionization states, adjusting for ionic strength .

Q. How does this compound interact with biological macromolecules (e.g., enzymes), and what assays quantify these interactions?

- Experimental Design :

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence of lysozyme or serum albumin upon ligand binding to calculate binding constants () .

- Molecular Docking : Use AutoDock Vina to predict binding poses and affinity scores, validated by isothermal titration calorimetry (ITC) .

- Challenges : Address false positives from non-specific interactions by including control experiments with structurally similar but inactive analogs .

Q. What are the limitations of current degradation studies on this compound, and how can advanced oxidation processes (AOPs) improve mechanistic understanding?

- Critical Analysis : Prior studies lack clarity on reactive oxygen species (ROS) involvement.

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。